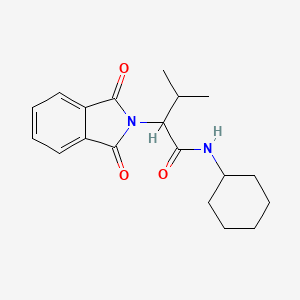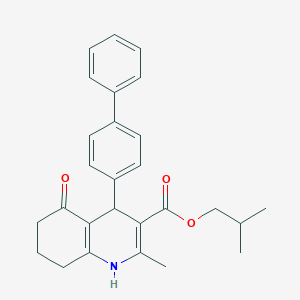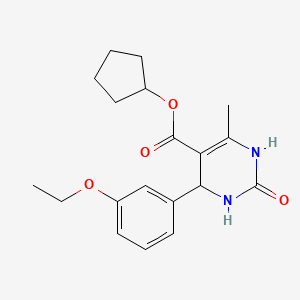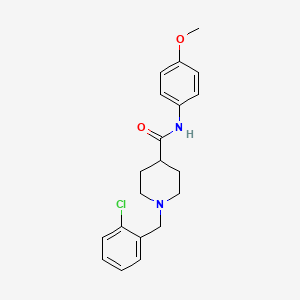
N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide, commonly known as CDIM8, is a small molecule that has gained attention in recent years for its potential therapeutic applications. CDIM8 belongs to the class of compounds known as indolylmaleimides, which have been shown to have anticancer, anti-inflammatory, and antiviral activities.
Mécanisme D'action
The mechanism of action of CDIM8 is not fully understood, but it is believed to involve the inhibition of protein kinase C (PKC) activity. PKC is a family of enzymes that play a key role in cell signaling and regulation. CDIM8 has been shown to inhibit the activity of PKC by binding to the enzyme and preventing its activation. This inhibition of PKC activity is believed to be responsible for many of the observed effects of CDIM8, including its anticancer, anti-inflammatory, and antiviral properties.
Biochemical and Physiological Effects
CDIM8 has been shown to have a number of biochemical and physiological effects. In cancer cells, CDIM8 has been shown to induce apoptosis, or programmed cell death, which is believed to be responsible for its anticancer properties. CDIM8 has also been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases. Additionally, CDIM8 has been shown to inhibit viral replication by interfering with the viral life cycle.
Avantages Et Limitations Des Expériences En Laboratoire
CDIM8 has several advantages for lab experiments. It is a small molecule that is relatively easy to synthesize and purify. It has also been shown to have a wide range of potential therapeutic applications, making it a promising candidate for further study. However, there are also some limitations to using CDIM8 in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that need to be carefully evaluated. Additionally, CDIM8 may have limited bioavailability and may require modifications to improve its pharmacokinetic properties.
Orientations Futures
There are several future directions for the study of CDIM8. One area of interest is the development of CDIM8 analogs with improved pharmacokinetic properties. Another area of interest is the investigation of the mechanism of action of CDIM8 and its effects on other signaling pathways. Additionally, CDIM8 may have potential applications in other areas, such as neurodegenerative diseases and autoimmune disorders, which warrant further investigation. Overall, CDIM8 is a promising compound with a wide range of potential therapeutic applications that deserves further study.
Méthodes De Synthèse
The synthesis of CDIM8 involves a multistep process that begins with the reaction of cyclohexanone with ethyl acetoacetate to form ethyl 2-cyclohexylideneacetoacetate. This compound is then reacted with hydrazine hydrate to form 2-cyclohexylidenehydrazinecarboxylic acid ethyl ester. The final step involves the reaction of 2-cyclohexylidenehydrazinecarboxylic acid ethyl ester with 3-methyl-2-butanone in the presence of acetic anhydride to form CDIM8.
Applications De Recherche Scientifique
CDIM8 has been shown to have a wide range of potential therapeutic applications. It has been studied for its anticancer properties and has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. CDIM8 has also been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, CDIM8 has been studied for its antiviral properties and has been shown to inhibit the replication of several viruses, including HIV-1 and influenza virus.
Propriétés
IUPAC Name |
N-cyclohexyl-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-12(2)16(17(22)20-13-8-4-3-5-9-13)21-18(23)14-10-6-7-11-15(14)19(21)24/h6-7,10-13,16H,3-5,8-9H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKSXVHIGQYKLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCCCC1)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-bromo-2,6-difluorophenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4934190.png)
![8-[2-(2-bromophenoxy)ethoxy]quinoline](/img/structure/B4934206.png)


![8-{[5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4934236.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-benzothiazole-5-carboxamide](/img/structure/B4934251.png)
![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)-N-methylethanamine](/img/structure/B4934271.png)
![4-[(4-chlorobenzyl)oxy]-N-(4-fluorophenyl)-3-methoxybenzamide](/img/structure/B4934275.png)

![4-({(3-chlorophenyl)[(4-methylphenyl)sulfonyl]amino}methyl)-N-(2-methoxyethyl)benzamide](/img/structure/B4934293.png)
![2-methoxy-N-{1-[1-(3-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4934305.png)